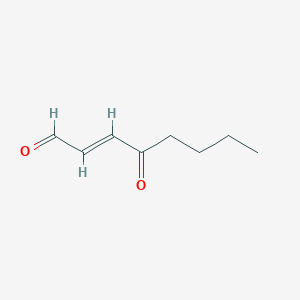

4-oxo-2E-Octenal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(E)-4-oxooct-2-enal |

InChI |

InChI=1S/C8H12O2/c1-2-3-5-8(10)6-4-7-9/h4,6-7H,2-3,5H2,1H3/b6-4+ |

InChI Key |

KKCMFNUPOSVKRS-GQCTYLIASA-N |

SMILES |

CCCCC(=O)C=CC=O |

Isomeric SMILES |

CCCCC(=O)/C=C/C=O |

Canonical SMILES |

CCCCC(=O)C=CC=O |

Synonyms |

4-oxo-2-octenal |

Origin of Product |

United States |

Contextualization Within Oxidative Lipid Degradation Products

4-oxo-2E-Octenal is an unsaturated aldehyde that emerges from the process of lipid peroxidation. ontosight.ai This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), which are essential components of cellular membranes. tandfonline.comtandfonline.com When lipids, particularly those with multiple double bonds like linoleic and arachidonic acids, are attacked by free radicals, a cascade of chemical reactions ensues, leading to the formation of primary products called lipid hydroperoxides. ontosight.aitandfonline.comtandfonline.com These primary products are often unstable and degrade further into a variety of secondary, more stable, but highly reactive electrophiles, including a range of aldehydes. tandfonline.comtandfonline.com

Among the numerous aldehydes generated, compounds like malondialdehyde, acrolein, 4-hydroxy-2-nonenal (HNE), and 4-oxo-2-nonenal (B12555) (ONE) have been extensively studied. tandfonline.comtandfonline.comnih.gov this compound belongs to the class of 4-oxo-alkenals, which are recognized for their high reactivity. nih.gov Its formation can occur through the decomposition of hydroperoxides derived from the oxidation of unsaturated fatty acids. ontosight.ai Specifically, it is considered a product of the oxidation of ω-6 polyunsaturated fatty acids. tandfonline.com Research has also identified a pathway for its formation through the metal-catalyzed oxidation of its corresponding 2-alkenal, 2-octenal (B7820987). tandfonline.comtandfonline.com This suggests multiple routes through which this compound can be generated during lipid peroxidation.

Significance in Biological and Food Systems Research

The significance of 4-oxo-2E-Octenal in research stems from its high reactivity and its presence in both biological and food systems where lipid oxidation occurs. Due to its chemical structure, featuring both an aldehyde group and a conjugated double bond, it readily reacts with cellular nucleophiles such as proteins and DNA. ontosight.aitandfonline.com This reactivity is a key factor in its biological implications, which include contributions to oxidative stress and inflammation. ontosight.ai The formation of covalent adducts with DNA, for instance, is a major area of investigation due to the potential genotoxic consequences. tandfonline.comtandfonline.com

In food systems, lipid peroxidation is a major cause of quality deterioration, leading to rancidity and the development of off-flavors. The formation of aldehydes like this compound contributes to these undesirable changes. Research has detected its presence in various food items, particularly those subjected to heating processes like frying. For example, it has been identified in frying oils and cooked fish. waocp.orgresearchgate.net The presence of such reactive aldehydes in the human diet is a subject of interest for its potential health implications. waocp.org

The study of this compound and other related aldehydes is also relevant in understanding the pathophysiology of various diseases associated with oxidative stress, such as atherosclerosis, cancer, and neurodegenerative disorders. ontosight.aitandfonline.com Furthermore, this compound serves as a marker for lipid peroxidation, and its detection in biological samples can provide insights into the extent of oxidative damage. ontosight.aitandfonline.com

Overview of Research Trajectories on 4 Oxo 2e Octenal

Enzymatic Pathways of Generation

Enzymes, particularly those involved in fatty acid metabolism, can generate lipid hydroperoxides which are key precursors to 4-oxo-2-alkenals. researchgate.net The primary enzymatic routes implicated in the formation of these compounds are mediated by lipoxygenases and cyclooxygenases. researchgate.net

Lipoxygenase-mediated Formation

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs). The 15-lipoxygenase-1 (15-LOX-1) enzyme, for instance, can convert arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). nih.govnih.gov This hydroperoxide is unstable and can undergo homolytic decomposition to form various bifunctional electrophiles, including the nine-carbon analog of OOE, 4-oxo-2(E)-nonenal (ONE). nih.govnih.gov

This process can occur with 15(S)-HpETE both as a free fatty acid and while esterified within membrane lipids. nih.gov Research conducted on monocyte/macrophage cell lines engineered to express human 15-lipoxygenase-1 showed that stimulating the cells with arachidonic acid led to the formation of 4-oxo-2(E)-nonenal. nih.govnih.gov This formation was significantly reduced by a lipoxygenase inhibitor, confirming the enzymatic origin. nih.govnih.gov While this research focused on the C9 aldehyde (ONE), the mechanism is applicable to the formation of the C8 aldehyde, this compound, from the corresponding eight-carbon PUFA precursor through a similar enzymatic process.

Cyclooxygenase-mediated Pathways

Cyclooxygenase (COX) enzymes, particularly COX-2, are central to the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov However, their activity can also lead to the generation of lipid hydroperoxides that serve as precursors for 4-oxo-alkenals. nih.gov In rat intestinal epithelial cells expressing COX-2, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) was identified as a major product. nih.gov This hydroperoxide subsequently decomposes into the DNA-reactive electrophile 4-oxo-2(E)-nonenal (ONE). nih.gov

The study demonstrated that the formation of ONE-derived DNA adducts was dependent on COX-2 activity, as a selective COX-2 inhibitor protected against this cellular damage. nih.gov This suggests that under conditions of inflammation where COX-2 is upregulated, there is an increased potential for the formation of 4-oxo-2-alkenals like OOE and ONE. researchgate.netnih.gov This pathway highlights a mechanism of tumorigenesis potentially driven by COX-2-mediated lipid peroxidation, independent of prostaglandin (B15479496) formation. nih.gov

Other Enzyme-catalyzed Mechanisms

Beyond the direct actions of lipoxygenases and cyclooxygenases, other enzymatic processes are involved in the metabolism of lipids and hydroperoxides which may contribute to the formation of this compound. gdctekkali.ac.inmdpi.com Enzymes such as cytochrome P450 (CYP450) can also participate in lipid oxidation. mdpi.com The catalytic mechanisms employed by enzymes, such as acid-base catalysis and the use of metal ion cofactors, facilitate the breakdown of complex lipid structures. gdctekkali.ac.inwou.edu While specific enzymes other than LOX and COX have not been definitively identified as primary generators of this compound, any enzymatic process that generates lipid hydroperoxides or their rearrangement products could potentially lead to its formation. acs.orgnih.gov

Non-Enzymatic Pathways of Generation

Non-enzymatic pathways, driven by chemical reactions rather than biological catalysts, are a major source of this compound, particularly under conditions of high oxidative stress.

Free Radical-mediated Lipid Peroxidation of Polyunsaturated Fatty Acids

Lipid peroxidation is a chain reaction initiated by free radicals, such as reactive oxygen species (ROS), attacking PUFAs within cell membranes. nih.govwikipedia.orgnih.gov This process consists of three main phases: initiation, propagation, and termination. nih.gov

Initiation: A pro-oxidant, like a hydroxyl radical, abstracts a hydrogen atom from a PUFA, creating a carbon-centered lipid radical (L•). nih.gov

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction. mdpi.comnih.gov

Termination: The reaction stops when radicals are neutralized, for instance, by an antioxidant or by reacting with another radical to form a stable, non-radical product. nih.gov

Lipid hydroperoxides (LOOH) are the primary products of this process and are unstable. nih.govoup.com They readily decompose, especially in the presence of transition metals, to form a variety of secondary products, including a range of reactive aldehydes such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-alkenals like this compound. acs.orgnih.govmdpi.com

| Precursor Polyunsaturated Fatty Acid (PUFA) | Key Aldehyde Products |

|---|---|

| Linoleic Acid (ω-6) | 4-Hydroxy-2-nonenal (HNE), 4-Oxo-2-nonenal (B12555) (ONE) |

| Arachidonic Acid (ω-6) | 4-Hydroxy-2-nonenal (HNE), 4-Oxo-2-nonenal (ONE), this compound (OOE) |

| Linolenic Acid (ω-3) | 4-Hydroxy-2-hexenal (HHE) |

Autoxidation Processes, including Metal-catalyzed Oxidation of 2-Alkenals

A significant and more recently discovered non-enzymatic pathway involves the further oxidation of other aldehydes. nih.govtandfonline.com Specifically, 2-alkenals can undergo autoxidation to yield 4-oxo-2-alkenals. nih.govresearchgate.net This reaction is strongly enhanced by the presence of transition metals like iron (Fe²⁺) and copper (Cu²⁺). tandfonline.comresearchgate.nettandfonline.com

Research has demonstrated that incubating 2-octenal, a simpler aldehyde, in the presence of transition metals leads to the formation of this compound (OOE). tandfonline.comtandfonline.com This was confirmed through the detection of OOE-derived DNA adducts, which serve as a marker for the presence of the highly reactive OOE. tandfonline.comresearchgate.net This finding revealed a novel mechanism where less reactive lipid peroxidation products (2-alkenals) can be converted into more potent genotoxic agents (4-oxo-2-alkenals) through metal-catalyzed oxidation. oup.comresearchgate.net This pathway may contribute to the mechanisms of metal-catalyzed genotoxicity and carcinogenesis associated with oxidative stress. tandfonline.comtandfonline.com

| Reactant 2-Alkenal | Carbon Length | Observed Formation of Corresponding 4-oxo-2-alkenal Adduct |

|---|---|---|

| 2-Pentenal | C5 | Yes |

| 2-Hexenal | C6 | Yes |

| 2-Heptenal | C7 | Yes |

| 2-Octenal | C8 | Yes |

| 2-Nonenal | C9 | Yes |

Precursors and Substrate Specificity in this compound Formation from Fatty Acid Hydroperoxides

The formation of this compound (OOE) is primarily a consequence of lipid peroxidation, a complex process involving the oxidative degradation of polyunsaturated fatty acids (PUFAs). ontosight.aitandfonline.com The principal precursors are hydroperoxides generated from ω-6 PUFAs, such as arachidonic acid and linoleic acid. ontosight.aitandfonline.comtandfonline.com

Two main pathways for the formation of 4-oxo-2-alkenals like OOE have been identified:

Degradation of Fatty Acid Hydroperoxides : This is considered a primary route where lipid hydroperoxides, the initial products of lipid peroxidation, break down into various secondary products, including reactive aldehydes. tandfonline.comtandfonline.com The formation of OOE is thought to be mediated through an intermediate, 4-hydroperoxy-2-octenal, which arises from the homolytic degradation of PUFA hydroperoxides. tandfonline.comnih.gov Similarly, the well-studied compound 4-oxo-2-nonenal (ONE) is formed from 4-hydroperoxy-2-nonenal, a degradation product of hydroperoxides from ω-6 PUFAs. tandfonline.comnih.gov

Metal-Catalyzed Oxidation of 2-Alkenals : Research has demonstrated an alternative pathway where 2-alkenals can be oxidized at the C4-position to yield 4-oxo-2-alkenals. nih.govresearchgate.net Specifically, 2-octenal, which can be formed during the peroxidation of arachidonic acid, undergoes oxidation to form OOE, a reaction significantly enhanced by the presence of transition metals like Fe²⁺ and Cu²⁺. tandfonline.comtandfonline.comresearchgate.net Studies have confirmed the conversion of 2-octenal to OOE in the presence of these metals. tandfonline.com This finding suggests a novel mechanism for the generation of these highly reactive compounds during lipid peroxidation. tandfonline.comresearchgate.net It has been observed that 2-alkenals with a carbon chain of at least five atoms can generate corresponding 4-oxo-2-alkenal-type adducts, indicating a certain substrate requirement for this transformation. tandfonline.comresearchgate.net

The table below summarizes the key precursors involved in the formation of this compound.

Table 1: Precursors and Intermediates in this compound Formation

| Precursor Category | Specific Compound | Formation Pathway | Reference |

|---|---|---|---|

| Polyunsaturated Fatty Acid | Arachidonic Acid | Oxidative degradation leads to the formation of OOE and its precursor, 2-octenal. | tandfonline.comtandfonline.com |

| Polyunsaturated Fatty Acid | Linoleic Acid | General ω-6 PUFA that serves as a major target for lipid peroxidation, leading to 4-oxo-alkenals. | ontosight.aitandfonline.com |

| Intermediate Aldehyde | 2-Octenal | Formed during arachidonic acid peroxidation; can be further oxidized to OOE, especially in the presence of transition metals. | tandfonline.comtandfonline.comnih.gov |

| Intermediate Hydroperoxide | 4-hydroperoxy-2-octenal | Presumed intermediate formed from the degradation of PUFA hydroperoxides, which then converts to OOE. | tandfonline.comnih.gov |

Environmental and Food Matrix Specificity in Formation

The generation of this compound is not confined to internal biological processes but also occurs in specific environmental niches and food systems, often as a result of oxidative processes or specialized biosynthesis.

Environmental Occurrence: this compound has been identified as a component of the defensive secretions of certain insects. It is found in the dorsal abdominal glands (DAGs) of the bed bug, Cimex lectularius, along with its shorter-chain homolog, 4-oxo-(E)-2-hexenal. bioone.org In the secretions from fourth and fifth instar exuviae, (E)-2-octenal was the most abundant compound, while 4-oxo-(E)-2-octenal constituted approximately 5% of the total aldehydes. bioone.org These compounds are also common components in the defensive secretions of other true bugs (Hemiptera), where they may serve as pheromones or defensive agents. nih.gov

Food Matrix Specificity: The formation of 4-oxo-alkenals has been noted during the heating and processing of foods, particularly those rich in lipids.

Heated Edible Oils: The thermo-oxidation of culinary oils at frying temperatures is a significant source of these compounds. mdpi.com While direct measurement of this compound in this context is less common in the provided literature, the formation of related compounds like 4-oxo-(E)-2-nonenal, 4-oxo-(E)-2-decenal, and 4-oxo-(E)-2-undecenal has been described for the first time in edible oils subjected to frying temperatures. researchgate.net This suggests a high likelihood of this compound formation under similar conditions, especially in oils rich in its fatty acid precursors.

Other Food Products: The mutagenic compound 4-oxo-2-hexenal (4-OHE), a related aldehyde, has been detected in soy sauce and in cooking vapor, indicating its formation during fermentation or high-temperature cooking processes. thegoodscentscompany.comacs.org The presence of these related compounds points to the potential for this compound to be formed in a variety of cooked or processed foods.

The following table details the specific environmental and food matrices where this compound and its close homologs have been identified.

Table 2: Environmental and Food Matrices for this compound and Related Compounds

| Matrix Category | Specific Matrix | Compound(s) Identified | Context | Reference |

|---|---|---|---|---|

| Environmental | Defensive Secretions of Cimex lectularius (Bed Bug) | 4-oxo-(E)-2-octenal, 4-oxo-(E)-2-hexenal | Component of dorsal abdominal gland secretions. | bioone.org |

| Environmental | Defensive Secretions of Hemiptera (True Bugs) | 4-oxo-(E)-2-octenal, 4-oxo-(E)-2-hexenal | Pheromone components and defensive compounds. | nih.gov |

| Food | Heated Edible Oils (e.g., Soybean Oil, Corn Oil) | 4-oxo-2-alkanals (general class), 4-oxo-(E)-2-nonenal, 4-oxo-(E)-2-decenal | Formed during thermo-oxidation at frying temperatures. | mdpi.comresearchgate.net |

| Food | Soy Sauce, Cooking Vapor | 4-oxo-2-hexenal (4-OHE) | Detected as a mutagenic product of lipid peroxidation. | thegoodscentscompany.com |

Enzymatic Biotransformation Pathways

The enzymatic detoxification of this compound is crucial for mitigating its potential cytotoxic and genotoxic effects. oregonstate.edu Cells employ a variety of phase I and phase II metabolic enzymes to process this and other reactive lipid aldehydes. nih.gov

Glutathione (B108866) S-Transferases (GSTs) are a superfamily of multifunctional enzymes that play a central role in the detoxification of a wide array of electrophilic compounds, including α,β-unsaturated aldehydes like this compound. nih.govmedcraveonline.comwikipedia.org These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to the electrophilic centers of their substrates, rendering them more water-soluble and less reactive. wikipedia.org This conjugation is a major pathway for the disposition of reactive aldehydes. nih.gov

The GST-mediated conjugation of GSH to this compound is a significant detoxification route. nih.govresearchgate.net This process is not only a means of detoxification but also a way to modulate cellular signaling pathways that can be influenced by reactive aldehydes. nih.gov The resulting GSH adducts can serve as biomarkers for monitoring intracellular oxidative stress. researchgate.net

A key aspect of the GST-mediated detoxification of this compound (ONE) is the regioselectivity of glutathione (GSH) addition. Research has revealed that the addition of GSH, catalyzed by GST, primarily occurs at the C-1 position of the α,β-unsaturated ketone moiety, rather than the C-3 position of the α,β-unsaturated aldehyde. nih.govresearchgate.net This initial nucleophilic attack is thought to involve the γ-glutamate α-amino group of GSH attacking the C-1 aldehyde of this compound to form a Schiff base. nih.gov Following this, GST facilitates a Michael addition of the cysteine thiol to the α,β-unsaturated ketone intermediate. nih.gov

The initial GSH adduct of this compound undergoes rapid intramolecular cyclizations and subsequent dehydration reactions. nih.govresearchgate.net This complex series of reactions leads to the formation of a highly stable and unusual thioether adduct known as a thiadiazabicyclo-ONE-GSH adduct (TOG). nih.govresearchgate.net TOG is considered the first member of a new class of thiadiazabicyclo GSH adducts. nih.gov The formation of TOG is a significant event in the metabolism of this compound, and its detection can serve as a specific biomarker for the formation of this compound resulting from lipid hydroperoxide decomposition. nih.govsigmaaldrich.com The structure of TOG has been characterized as a thiadiazabicyclo derivative. nih.gov Because the γ-glutamic acid residue of the GSH adduct is involved in the cyclization, the resulting TOG metabolite cannot be further processed into a mercapturic acid adduct. oregonstate.edu

| Adduct Formation | Description |

| Initial Reaction | GST-mediated addition of GSH to the C-1 of the α,β-unsaturated ketone in this compound. nih.govresearchgate.net |

| Intermediate | A Schiff base is formed, followed by a Michael addition of the cysteine thiol. nih.gov |

| Final Adduct | The intermediate undergoes two intramolecular cyclizations and two dehydrations to form the stable thiadiazabicyclo-ONE-GSH adduct (TOG). nih.govresearchgate.net |

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a crucial role in the detoxification of a broad range of endogenous and exogenous aldehydes by oxidizing them to their corresponding carboxylic acids. uzh.chsigmaaldrich.com The ALDH family is comprised of multiple classes, with isozymes located in various cellular compartments, including the cytosol and mitochondria. sigmaaldrich.com ALDH2, a mitochondrial enzyme, is particularly efficient in metabolizing aldehydes like acetaldehyde (B116499). wikipedia.org

ALDHs are considered key antioxidant enzymes in the detoxification of reactive lipid aldehydes. nih.gov Their activity is vital for preventing the accumulation of toxic aldehydes and subsequent cellular damage. uzh.chnih.gov For instance, increased ALDH activity has been shown to protect against the toxicity of other reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), by reducing the formation of HNE-protein adducts. nih.gov Given the structural similarity, it is plausible that ALDHs also contribute to the metabolism of this compound, converting it to the less reactive 4-oxo-2E-octenoic acid.

The aldo-keto reductase (AKR) superfamily consists of NAD(P)(H)-dependent oxidoreductases that metabolize a wide variety of carbonyl-containing compounds, including aldehydes and ketones derived from lipid peroxidation. frontiersin.orgnih.gov These enzymes catalyze the reduction of aldehydes to their corresponding alcohols. researchgate.net Several AKR isoforms, such as those in the AKR1C subfamily, are involved in the detoxification of various xenobiotics and endogenous compounds. frontiersin.orgnih.gov

In vitro studies have demonstrated that AKR1B10 can effectively reduce lipid peroxidation-derived aldehydes, such as 4-hydroxy-2-nonenal and 4-oxo-2-nonenal, to their corresponding alcohols. frontiersin.org The reduction of this compound by AKRs would yield 4-oxo-2E-octenol. This reduction product, 4-oxo-2(E)-nonenol (ONO), has been shown to be formed and subsequently converted to GSH adducts. nih.govresearchgate.net This indicates that AKR-mediated reduction is another significant pathway in the metabolism of this compound.

| Enzyme Family | Action on this compound | Resulting Metabolite |

| Glutathione S-Transferase (GST) | Conjugation with glutathione (GSH). nih.govresearchgate.netresearchgate.net | Thiadiazabicyclo-ONE-GSH adduct (TOG). nih.govresearchgate.netresearchgate.net |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde group. nih.govuzh.ch | 4-oxo-2E-octenoic acid (postulated). |

| Aldo-keto Reductase (AKR) | Reduction of the aldehyde group. frontiersin.org | 4-oxo-2E-octenol. nih.govresearchgate.net |

While GSTs, ALDHs, and AKRs are the primary enzymes implicated in the metabolism of this compound, other enzymes may also play a role. The complexity of cellular metabolism suggests that there could be overlapping substrate specificities among various enzyme families. For example, some enzymes from the medium-chain dehydrogenase/reductase superfamily have been shown to act on related α,β-unsaturated carbonyl compounds. pnas.org Additionally, enzymes like prostaglandin reductase 1 (PTGR1) are known to reduce α,β-unsaturated alkenals and ketones, suggesting a potential, though not yet directly demonstrated, role in this compound metabolism. uniprot.org Further research is needed to fully elucidate the complete enzymatic machinery involved in the biotransformation of this reactive aldehyde.

Specificity of Glutathione Addition (e.g., C-1 vs. C-3)

Aldo-keto Reductase (AKR) mediated Reduction

Non-Enzymatic Adduct Formation with Biological Macromolecules

This compound (OOE) is a reactive electrophile that can participate in non-enzymatic reactions with cellular nucleophiles, including proteins and nucleic acids. This reactivity is a key aspect of its biological activity, leading to the formation of stable covalent adducts that can alter the structure and function of these essential macromolecules.

Protein Carbonylation and Adduction

The interaction of 4-oxo-alkenals, such as OOE, with proteins results in post-translational modifications, a process broadly known as protein carbonylation. These reactions are non-enzymatic and are driven by the electrophilic nature of the aldehyde. rsc.org The most reactive sites on proteins are nucleophilic amino acid residues. pnas.org The related, and more extensively studied, 4-oxo-2-nonenal (ONE) is known to be a potent modifier of proteins. nih.gov

Research on reactive aldehydes demonstrates that the primary targets for covalent modification are the nucleophilic side chains of specific amino acids. Studies on 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE), which share structural similarities with OOE, indicate that cysteine (Cys), histidine (His), and lysine (B10760008) (Lys) are the main residues modified. nih.gov The predominant reaction mechanism is a Michael addition. nih.gov

The general order of reactivity for these amino acids with 4-oxo-alkenals is Cys >> His > Lys. nih.gov ONE has also been shown to react with arginine residues. nih.gov Specifically, ONE actively modifies histidine and lysine residues on proteins. caymanchem.com While direct studies on this compound are less common, the reactivity of 2(E)-octenal with histidine residues in bovine serum albumin has been documented, forming a Michael adduct. nih.gov Given the shared α,β-unsaturated aldehyde moiety, a similar reactivity profile is expected for OOE. The reaction with lysine residues can involve the formation of Schiff bases or pyrrole (B145914) derivatives, the latter of which involves a charge-neutralizing reaction that can increase the net negative charge of the protein. researchgate.netnih.gov

| Amino Acid | Reactive Group | Reaction Type with 4-oxo-alkenals | Supporting Compound Studied | Citation |

|---|---|---|---|---|

| Cysteine | Thiol (-SH) | Michael Addition | 4-HNE, 4-ONE | nih.gov |

| Histidine | Imidazole Ring | Michael Addition | 4-HNE, 4-ONE, 2(E)-octenal | nih.govnih.gov |

| Lysine | ε-Amino (-NH₂) | Michael Addition, Schiff Base, Pyrrole Formation | 4-HNE, 4-ONE | nih.govnih.govresearchgate.net |

| Arginine | Guanidinium Group | Adduction | 4-ONE | nih.gov |

The covalent modification of amino acid residues by 4-oxo-alkenals can have significant consequences for protein structure and function. unizg.hr Adduction can alter the protein's conformation, leading to changes in its biological activity, such as enzyme inhibition. mdpi.com This can occur either by direct modification of an amino acid within the catalytic site or by adduction to a residue elsewhere that allosterically affects the active site's structure. unizg.hr

A notable consequence of protein modification by bifunctional electrophiles like OOE is the formation of protein-protein cross-links. caymanchem.com The related compound ONE is a potent cross-linking agent, even more so than HNE. nih.gov This cross-linking can lead to the formation of high-molecular-weight protein aggregates. nih.gov Such modifications can impair protein function and stability, contributing to cellular stress. wur.nl For instance, modification of high-density lipoprotein (HDL) by ONE induces extensive cross-linking of its structural proteins, such as apoA-I and apoA-II, which can impair HDL function. nih.gov

Covalent Modification of Nucleophilic Amino Acid Residues (e.g., Cysteine, Lysine, Histidine)

DNA/RNA Adduction Mechanisms

In addition to proteins, this compound and related compounds are known to react with the nucleobases of DNA and RNA, forming a variety of covalent adducts. nih.gov This process is a significant mechanism of genotoxicity for lipid peroxidation products. nih.govresearchgate.net Studies have shown that 4-oxo-2-alkenals are highly reactive towards nucleobases compared to other classes of lipid-derived aldehydes. researchgate.net

A primary class of DNA lesions formed by 4-oxo-alkenals are substituted etheno adducts. researchgate.netnih.gov Comprehensive analysis of DNA adducts formed from oxidized arachidonic acid identified 7-(2-oxo-hexyl)-εdG as a major product. researchgate.nettandfonline.com Subsequent research confirmed that this specific adduct is predominantly formed from the reaction of 2'-deoxyguanosine (B1662781) (dG) with this compound (OOE). nih.govtandfonline.com This adduct, also referred to as OOE-dG, can also be formed from the transition metal-catalyzed autoxidation of 2-octenal to OOE. tandfonline.comtandfonline.com

The proposed mechanism for the formation of these etheno adducts begins with a nucleophilic attack from the exocyclic amino group (N²) of guanine (B1146940) on the aldehyde carbon of OOE. tandfonline.comtandfonline.com This is followed by a Michael-type addition between the C2 of the aldehyde and the N1 of the guanine ring, which after cyclization and dehydration, results in the stable, five-membered etheno ring structure characteristic of these adducts. nih.govtandfonline.com Similar etheno adducts are formed by other 4-oxo-alkenals, such as 4-oxo-2-nonenal (ONE) which forms 7-(2-oxo-heptyl)-εdG, and 4-oxo-2-hexenal (OHE) which forms 7-(2-oxo-butyl)-εdG. tandfonline.com

The reactivity of 4-oxo-alkenals extends beyond dG to include other DNA bases such as 2'-deoxyadenosine (B1664071) (dA) and 2'-deoxycytidine (B1670253) (dC). nih.gov The general mechanism involves the formation of etheno-type adducts with these bases as well. nih.gov

2'-Deoxyguanosine (dG): As detailed above, the reaction of OOE with dG is well-characterized, leading to the formation of 7-(2-oxo-hexyl)-εdG. nih.govtandfonline.comtandfonline.com

2'-Deoxyadenosine (dA): Studies on the related compound 4-oxo-2-nonenal (ONE) show it reacts with dA to form substituted 1,N⁶-etheno-dA adducts. nih.govacs.orgnih.gov The reaction proceeds through initial unstable ethano adducts which readily dehydrate to the more stable etheno adduct. acs.orgnih.gov The reaction of 4-oxo-2-hexenal (OHE) with dA has also been shown to produce etheno-type adducts. nih.gov

2'-Deoxycytidine (dC): The reaction of ONE with dC has been characterized, showing the formation of substituted 3,N⁴-etheno-dC adducts. nih.govacs.orgnih.gov Similar to the reaction with dA, the mechanism involves the formation of intermediate ethano adducts that subsequently dehydrate. acs.orgnih.gov The mutagen 4-OOE has been implicated as the likely source of a dC adduct detected in human tissues. nih.gov

These findings collectively indicate that this compound is a potent reactant with DNA, capable of forming stable adducts with multiple nucleobases, thereby representing a significant source of endogenous DNA damage.

| Reactant Aldehyde | Nucleobase | Major Adduct Formed | Adduct Type | Citation |

|---|---|---|---|---|

| This compound (OOE) | 2'-Deoxyguanosine (dG) | 7-(2-oxo-hexyl)-εdG | Etheno-dG | nih.govtandfonline.comtandfonline.com |

| 4-oxo-2-Nonenal (ONE) | 2'-Deoxyguanosine (dG) | 7-(2-oxo-heptyl)-εdG | Etheno-dG | nih.govtandfonline.com |

| 4-oxo-2-Nonenal (ONE) | 2'-Deoxyadenosine (dA) | Substituted 1,N⁶-etheno-dA | Etheno-dA | nih.govacs.orgnih.gov |

| 4-oxo-2-Nonenal (ONE) | 2'-Deoxycytidine (dC) | Substituted 3,N⁴-etheno-dC | Etheno-dC | nih.govacs.orgnih.gov |

| 4-oxo-2-Hexenal (OHE) | 2'-Deoxyguanosine (dG) | 7-(2-oxo-butyl)-εdG | Etheno-dG | nih.govtandfonline.com |

| 4-oxo-2-Hexenal (OHE) | 2'-Deoxyadenosine (dA) | Etheno-type adducts | Etheno-dA | researchgate.netnih.gov |

| 4-oxo-2-Hexenal (OHE) | 2'-Deoxycytidine (dC) | Etheno-type adducts | Etheno-dC | researchgate.netnih.gov |

Mechanisms of Adduct Formation (e.g., Nucleophilic Addition, Michael-type Addition, Cyclization)

The high reactivity of this compound (OOE) and related α,β-unsaturated 4-oxo-alkenals stems from the presence of two electrophilic centers: the aldehyde carbon (C-1) and the β-carbon (C-3) of the enone system. This bifunctional nature allows for complex reactions with biological nucleophiles, such as DNA bases, leading to the formation of stable covalent adducts. The primary mechanism involves a sequence of nucleophilic addition, Michael-type addition, and subsequent cyclization. tandfonline.comtandfonline.com

In vitro studies have demonstrated that 4-oxo-alkenals are highly reactive towards nucleobases compared to other classes of aldehydes derived from lipid peroxidation. nih.gov The reaction between OOE and 2'-deoxyguanosine (dG) serves as a well-characterized example of this process. tandfonline.comresearchgate.netnii.ac.jp The mechanism is initiated by a nucleophilic attack from the exocyclic amino group (N²) of guanine on the aldehydic carbon (C-1) of OOE. tandfonline.comtandfonline.com This is followed by a Michael-type (or conjugate) addition, where the N-1 of the guanine ring attacks the C-2 of the OOE molecule. tandfonline.comtandfonline.com

This sequence of additions results in the formation of an unstable intermediate that readily undergoes dehydration and cyclization to form a stable, substituted 1,N²-etheno-dG adduct. tandfonline.comnih.gov Specifically, the reaction of OOE with dG predominantly yields 7-(2-oxo-hexyl)-1,N²-etheno-dG (OOE-dG). tandfonline.comnii.ac.jp This multi-step reaction demonstrates the interplay of nucleophilic addition to the aldehyde, Michael-type addition to the α,β-unsaturated system, and a final cyclization to create the stable exocyclic adduct. tandfonline.comtandfonline.com Similar mechanisms have been reported for other 4-oxo-alkenals, such as 4-oxo-2-nonenal (ONE) and 4-oxo-2-hexenal, which also form substituted etheno adducts with DNA bases. nih.govresearchgate.net

The formation of these adducts is significant as it represents a pathway for lipid peroxidation-induced DNA damage. Research has shown that 2-alkenals with five or more carbons can be oxidized, particularly in the presence of transition metals like copper and iron, to their corresponding 4-oxo-2-alkenals, which then react with DNA. tandfonline.comtandfonline.com This establishes a direct link between the oxidation of common aldehydes and the generation of genotoxic 4-oxo-alkenals like OOE. researchgate.net

Table 1: Adducts Formed from Reactions of 4-oxo-alkenals with Deoxyguanosine (dG)

| 4-oxo-alkenal | Adduct Formed | Key Mechanism Steps | Citations |

|---|---|---|---|

| This compound (OOE) | 7-(2-oxo-hexyl)-1,N²-etheno-dG | Nucleophilic addition (N² of dG to C-1 of OOE), Michael addition (N-1 of dG to C-2 of OOE), Cyclization | tandfonline.comtandfonline.comnih.gov |

| 4-oxo-2-nonenal (ONE) | 7-(2-oxo-heptyl)-1,N²-etheno-dG | Nucleophilic addition, Michael addition, Cyclization | tandfonline.comnih.gov |

| 4-oxo-2-hexenal (OHE) | 7-(2-oxo-butyl)-1,N²-etheno-dG | Nucleophilic addition, Michael addition, Cyclization | tandfonline.comresearchgate.net |

| 4-oxo-2-pentenal | 7-(2-oxo-propyl)-1,N²-etheno-dG | Reaction with 1 and N² positions of deoxyguanosine | tandfonline.comresearchgate.net |

Phospholipid Adduct Formation

In addition to reacting with DNA, the electrophilic nature of 4-oxo-alkenals facilitates their reaction with other biological nucleophiles, including the primary amino group of phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE). vetmeduni.ac.at Reactive aldehydes, such as 4-oxo-2-nonenal (ONE), an analog of OOE, have been shown to form covalent adducts with PE in both biological and artificial membranes. vetmeduni.ac.at

The reaction between ONE and dioleoylphosphatidylethanolamine (DOPE) has been studied, revealing the formation of a Schiff base adduct (SB-ONE). vetmeduni.ac.at This reaction involves the nucleophilic attack of the primary amine of the PE headgroup on the aldehyde carbon of the 4-oxo-alkenal, followed by dehydration to form the imine linkage characteristic of a Schiff base. This modification of phospholipids can alter the biophysical properties of cell membranes. vetmeduni.ac.at While direct studies on this compound are limited in this context, the reactivity of its close analog, ONE, provides a strong model for the expected mechanism. The formation of such adducts introduces a bulky, modified lipid into the membrane, which can impact membrane structure and function. vetmeduni.ac.at

Table 2: Adducts Formed from Reactions of 4-oxo-alkenals with Phosphatidylethanolamine (PE)

| 4-oxo-alkenal | Reactant | Adduct Type | Mechanism | Citations |

|---|

| 4-oxo-2-nonenal (ONE) | Dioleoylphosphatidylethanolamine (DOPE) | Schiff Base Adduct (SB-ONE) | Nucleophilic addition of PE amine to aldehyde, followed by dehydration | vetmeduni.ac.at |

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | OOE |

| 4-oxo-2-nonenal | ONE |

| 4-oxo-2-hexenal | OHE |

| 4-oxo-2-pentenal | - |

| 4-hydroxy-2-nonenal | HNE |

| 2'-deoxyguanosine | dG |

| 7-(2-oxo-hexyl)-1,N²-etheno-dG | OOE-dG |

| Phosphatidylethanolamine | PE |

| Dioleoylphosphatidylethanolamine | DOPE |

| Glutathione | GSH |

| 2-octenal | - |

| Copper | Cu |

Molecular and Cellular Mechanisms of 4 Oxo 2e Octenal Action

Modulation of Cellular Redox Homeostasis

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. sciopen.com 4-oxo-2E-Octenal has been shown to disrupt this equilibrium by depleting key antioxidants and indirectly promoting the generation of ROS.

Generation of Reactive Oxygen Species (ROS) (indirectly via stress)

The disruption of cellular antioxidant defenses by this compound can indirectly lead to an increase in reactive oxygen species (ROS). Research on primary rat hepatocytes demonstrated that this compound exposure increased the fluorescence intensity of 2',7'-dichlorodihydrofluorescein, a common indicator of ROS generation. nih.gov This increase in ROS is not a direct action of this compound itself but rather a consequence of the cellular stress it induces. nih.gov One identified mechanism for this indirect ROS production involves the enzyme xanthine (B1682287) oxidase (XO). nih.gov The use of allopurinol, an inhibitor of XO, was found to diminish the this compound-induced increase in ROS, suggesting that XO is a significant mediator in this process. nih.gov This elevation of ROS can, in turn, exacerbate cellular damage and contribute to apoptotic cell death. nih.gov

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production and are also a primary site of ROS generation. karger.comwikipedia.org The highly reactive nature of this compound makes it a potent disruptor of mitochondrial function. nih.gov Its effects are multifaceted, impacting everything from the electron transport chain to the structural integrity of the mitochondrial membranes.

Mitochondrial Respiration and Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing energy to produce ATP. wikipedia.orgkhanacademy.org this compound has been shown to significantly interfere with this process. Studies on isolated brain mitochondria revealed that this compound can uncouple mitochondrial respiration at a concentration of 5μM. nih.gov This uncoupling disrupts the tight linkage between electron transport and ATP synthesis, leading to a decrease in energy production and an increase in oxygen consumption without a corresponding increase in ATP. In studies comparing its effects to the more commonly studied 4-hydroxy-2-nonenal (4-HNE), this compound was found to be a more potent inducer of mitochondrial uncoupling. nih.gov

Mitochondrial Swelling and Membrane Integrity

The structural integrity of the mitochondrial membranes is crucial for maintaining the proton gradient necessary for ATP synthesis and for sequestering pro-apoptotic factors. mitologics.com this compound has been observed to induce mitochondrial swelling. nih.govnih.gov In studies using bovine heart mitochondria, treatment with this compound at a physiological pH of 7.4 resulted in significant mitochondrial swelling compared to controls. nih.gov This swelling indicates an increase in the permeability of the inner mitochondrial membrane, a phenomenon that can lead to the dissipation of the membrane potential and the release of cytochrome c, a key step in the intrinsic apoptotic pathway. nih.gov

Enzyme Activities in Mitochondria (e.g., ALDH2, ALDH5A inhibition)

Several mitochondrial enzymes are targets of this compound. A prominent example is aldehyde dehydrogenase 2 (ALDH2), a critical enzyme in aldehyde detoxification. nih.govnih.gov Research has shown that this compound is a potent inhibitor of ALDH2, with an IC50 of approximately 0.5μM. nih.gov The inhibition of ALDH2 by this compound is considered irreversible. nih.gov The product of this compound oxidation by ALDH2, 4-oxonon-2-enoic acid (4-ONEA), is also a reactive electrophile and an irreversible inhibitor of the enzyme. nih.gov

Another mitochondrial enzyme affected by lipid peroxidation products is succinic semialdehyde dehydrogenase (SSADH or ALDH5A1). nih.govnih.govabclonal.com While direct inhibition of ALDH5A1 by this compound is documented to a lesser extent than for ALDH2, the family of α,β-unsaturated aldehydes, in general, is known to inhibit its activity. nih.govnih.gov The inhibition of these dehydrogenases by this compound not only impairs their normal metabolic functions but also exacerbates the accumulation of toxic aldehydes within the mitochondria, creating a feedback loop of damage.

Interactive Data Table: Effects of this compound on Mitochondrial Endpoints

| Endpoint | Effective Concentration / IC50 | Organism/System Studied | Reference |

| Mitochondrial Respiration Uncoupling | 5 µM | Isolated Rat Brain Mitochondria | nih.gov |

| ALDH2 Inhibition | ~0.5 µM (IC50) | Isolated Rat Brain Mitochondria | nih.gov |

| Mitochondrial Swelling | Observed at pH 7.4 | Bovine Heart Mitochondria | nih.gov |

Modulation of Cellular Signaling Pathways

Nrf2/Keap1 Pathway Activation (implications for electrophile response)

As a reactive electrophile, this compound is implicated in the activation of the Nrf2/Keap1 pathway, a primary regulator of cellular defense against oxidative and electrophilic stress. nih.gov The mechanism of activation involves the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) and its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1). frontiersin.org Under normal conditions, Keap1 binds to Nrf2, facilitating its ubiquitination and subsequent degradation, thereby keeping Nrf2 levels low. nih.gov

Keap1 contains reactive cysteine residues that act as sensors for electrophiles. frontiersin.orgnih.gov Electrophilic compounds, such as 4-oxo-alkenals, can covalently modify these cysteine residues. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. frontiersin.org Freed from Keap1-mediated repression, Nrf2 stabilizes and translocates to the nucleus. nih.gov Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. aginganddisease.org This binding initiates the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (B108866) (GSH) synthesis and regeneration. aginganddisease.org

The activation of the Nrf2 pathway by electrophiles like this compound is a critical adaptive response to mitigate electrophilic stress and protect the cell from damage. karger.com

Other Stress-Response Pathways

Beyond the Nrf2 pathway, lipid electrophiles are known to modulate a variety of other cellular stress-response pathways. Their high reactivity with nucleophilic centers in biomolecules can trigger several signaling cascades. researchgate.netacs.org Studies on analogous lipid electrophiles indicate that their effects can extend to the endoplasmic reticulum (ER) stress response, the DNA damage response, and heat shock pathways. acs.org For instance, the accumulation of modified proteins can disrupt ER homeostasis, leading to the unfolded protein response (UPR). Similarly, the formation of DNA adducts can activate DNA damage checkpoints and repair mechanisms. The interaction of these aldehydes with proteins can also induce the heat shock response, a key mechanism for managing damaged or misfolded proteins.

Cellular Damage and Stress Responses

Contribution to Electrophilic Stress

This compound is a product of lipid peroxidation, a process that occurs in response to oxidative stress where reactive oxygen species (ROS) attack polyunsaturated fatty acids. tandfonline.comnii.ac.jp This process generates a variety of reactive aldehydes, with 4-oxo-2-alkenals being a particularly reactive class. researchgate.netnih.gov As bifunctional electrophiles, they possess two reactive sites—the α,β-unsaturated aldehyde and a ketone group—making them highly prone to react with cellular nucleophiles found in proteins, DNA, and lipids. acs.orgresearchgate.net

Cellular Processes affected (e.g., protein function, DNA integrity)

The high electrophilicity of this compound leads to covalent modifications of cellular macromolecules, significantly affecting their function.

Protein Function: Proteins are major targets for 4-oxo-alkenals. Studies on the related compound 4-oxo-2-nonenal (B12555) (ONE) show it is highly reactive with proteins, capable of forming adducts and crosslinks. nih.govnih.gov ONE reacts readily with lysine (B10760008), cysteine, and histidine residues. nih.gov The reaction with lysine residues can occur via Schiff base formation. nih.gov Such modifications can alter protein structure and function, leading to enzyme inactivation, disruption of protein-protein interactions, and the formation of protein aggregates. For example, ONE-induced crosslinking of apolipoprotein A-I in HDL particles has been shown to impair HDL function. nih.gov

DNA Integrity: this compound is genotoxic, meaning it can damage DNA. In vitro studies have demonstrated that it reacts with DNA bases to form covalent adducts. tandfonline.comresearchgate.net Specifically, this compound reacts with 2'-deoxyguanosine (B1662781) (dG), a building block of DNA, to form a substituted etheno-DNA adduct known as 7-(2-oxo-hexyl)-εdG (OOE-dG). nih.govtandfonline.com The formation of such bulky DNA adducts can distort the DNA helix, interfering with critical processes like DNA replication and transcription. researchgate.net If not repaired, these lesions can lead to mutations and contribute to genomic instability. The formation of these adducts is enhanced in the presence of transition metals like iron and copper, which can catalyze the oxidation of precursor molecules to generate this compound. tandfonline.comtandfonline.com

In Vitro Studies on Cellular Effects of this compound

A body of in vitro research has provided detailed insights into the reactivity and cellular impact of this compound and its analogues.

Comprehensive analyses of reactions between oxidized arachidonic acid and 2'-deoxyguanosine (dG) identified 7-(2-oxo-hexyl)-εdG as a major adduct. tandfonline.com Further experiments confirmed that this specific adduct is predominantly formed from the direct reaction of this compound (OOE) with dG. nih.govtandfonline.com These studies also revealed a novel formation pathway where 2-octenal (B7820987) can be oxidized, particularly in the presence of transition metals like Cu²⁺ and Fe²⁺, to form OOE, which then reacts with DNA. tandfonline.com

The table below summarizes key findings from in vitro experiments involving 4-oxo-2-alkenals.

| Study Focus | Model System | Key Findings | Reference(s) |

| DNA Adduct Formation | Reaction of dG with oxidized arachidonic acid; direct reaction of OOE with dG. | Identified the formation of 7-(2-oxo-hexyl)-εdG (OOE-dG) as a major DNA adduct. | tandfonline.com |

| Metal-Catalyzed Formation | Reaction of 2-octenal with dG in the presence of transition metals (Cu²⁺, Fe²⁺). | Transition metals significantly enhanced the formation of the OOE-dG adduct by promoting the oxidation of 2-octenal to this compound. | tandfonline.comtandfonline.com |

| Comparative Neurotoxicity | Human neuroblastoma cells treated with 4-oxo-2-nonenal (ONE) and 4-hydroxy-2-nonenal (HNE). | ONE was found to be 4-5 times more neurotoxic than HNE at concentrations near the threshold of lethality. | nih.gov |

| Comparative Protein Reactivity | Reaction of ONE and HNE with model proteins (ribonuclease A, β-lactoglobulin). | ONE was 6-31 times more reactive with proteins than HNE. ONE rapidly forms Schiff bases with lysine, a reaction not observed with HNE. | nih.gov |

| Cellular Detoxification | Addition of ONE to cells; peroxide-induced oxidative stress in cells. | Glutathione (GSH) detoxifies ONE, leading to the formation of a novel thiadiazabicyclo-ONE-GSH adduct (TOG). This serves as a biomarker for cellular exposure to ONE. | researchgate.netnih.gov |

Studies comparing 4-oxo-2-nonenal (ONE) to the more extensively studied 4-hydroxy-2-nonenal (HNE) in human neuroblastoma cell cultures found ONE to be significantly more neurotoxic and more reactive toward proteins. nih.gov This suggests that the 4-oxo-alkenal class of compounds, including this compound, are particularly potent damaging agents.

Furthermore, cellular defense mechanisms against these electrophiles have been characterized in vitro. The detoxification of ONE by glutathione S-transferase (GST) was shown to produce a unique thiadiazabicyclo-ONE-GSH adduct (TOG), highlighting a key metabolic pathway for eliminating these reactive aldehydes. researchgate.netnih.gov

Analytical Methodologies for 4 Oxo 2e Octenal Research

Sample Preparation Techniques for Biological and Food Matrices

Effective sample preparation is a critical first step to isolate 4-oxo-2E-Octenal from the sample matrix, concentrate it, and convert it into a form suitable for analysis. The choice of technique depends on the sample type, the expected concentration of the analyte, and the subsequent analytical instrumentation.

Derivatization is a common strategy to enhance the stability and detectability of aldehydes like this compound. This process involves a chemical reaction to convert the analyte into a less volatile and more stable derivative.

2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent for carbonyl compounds. epa.govhitachi-hightech.com The reaction of an aldehyde with DNPH forms a stable 2,4-dinitrophenylhydrazone (DNPH-aldehyde) derivative. hitachi-hightech.com This derivative can then be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS). epa.govhitachi-hightech.com For instance, in environmental monitoring, air samples are passed through cartridges filled with DNPH-impregnated silica (B1680970) gel to trap and derivatize airborne aldehydes. hitachi-hightech.com The resulting derivatives are then eluted with a solvent like acetonitrile (B52724) for analysis. hitachi-hightech.com A similar principle is applied to aqueous samples, where the sample is buffered and reacted with DNPH, followed by extraction of the derivative. epa.gov

Semicarbazone derivatization is another effective method. In a study investigating the formation of 4-oxo-2-alkenals, aldehydes derived from the oxidative degradation of arachidonic acid were derivatized with semicarbazide (B1199961). The resulting semicarbazone derivatives were then analyzed by LC-MS/MS. tandfonline.com This approach successfully detected 2-octenal (B7820987), a precursor to this compound. tandfonline.com

Table 1: Derivatization Strategies for Aldehyde Analysis

| Derivatizing Agent | Target Analyte Class | Resulting Derivative | Common Analytical Technique | Reference |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl Compounds (Aldehydes, Ketones) | 2,4-Dinitrophenylhydrazone | HPLC-UV, LC-MS | epa.govhitachi-hightech.com |

| Semicarbazide | Aldehydes | Semicarbazone | LC-MS/MS | tandfonline.com |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from a sample. libretexts.org The fiber is exposed to the sample's headspace (Headspace SPME) or directly immersed in a liquid sample. libretexts.org After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. libretexts.org This technique is particularly well-suited for volatile and semi-volatile compounds. libretexts.org SPME has been effectively used for the analysis of volatile compounds in food products, such as heated oils, to identify compounds like hexanal. researchgate.net Different fiber coatings, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), are available to optimize the extraction of specific analytes. nih.gov For the analysis of less volatile aldehydes, SPME can be combined with derivatization. For example, 4-hydroxy-2-(E)-nonenal (HNE) has been analyzed by extracting its DNPH derivative using an SPME fiber followed by HPLC analysis. researchgate.net

Liquid-Liquid Extraction (LLE) is a traditional extraction method based on the differential solubility of a compound in two immiscible liquids. While modern techniques like SPME are often preferred for their simplicity and reduced solvent consumption, LLE remains a viable option in certain applications. Historically, LLE was a common method for extracting organic contaminants from aqueous samples. For example, the analysis of atrazine (B1667683) in water involved extraction from a large sample volume into an organic solvent. libretexts.org

Extraction and Derivatization Strategies (e.g., with 2,4-dinitrophenylhydrazine, semicarbazone)

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other compounds in the sample extract before detection. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. scioninstruments.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. scioninstruments.com Separation occurs based on the differential partitioning of compounds between the two phases. scioninstruments.com When coupled with a Mass Spectrometer (MS) , GC-MS provides both retention time information from the GC and mass-to-charge ratio data from the MS, allowing for highly confident identification and quantification of the separated compounds. scioninstruments.com

GC-MS is a frequently used method for the analysis of this compound, especially in the context of identifying volatile compounds from natural sources. For example, it has been used to identify 4-oxo-(E)-2-octenal in the dorsal abdominal glands of the bed bug, Cimex lectularius. bioone.org The identification is typically confirmed by comparing the retention time and mass spectrum of the unknown compound to those of an authentic standard. bioone.org The purity of synthesized 4-oxo-(E)-2-octenal has also been verified using GC-MS. researchgate.net

Table 2: Selected GC-MS Applications in this compound Research

| Research Area | Sample Matrix | Key Findings | Reference |

| Insect Chemical Ecology | Bed Bug Dorsal Abdominal Glands | Identification of 4-oxo-(E)-2-octenal as a glandular constituent. | bioone.org |

| Chemical Synthesis | Synthetic Standard | Verification of purity of synthesized 4-oxo-(E)-2-octenal. | researchgate.net |

| Food Science | Heated Edible Oils | Identification of various volatile oxidation products, including related aldehydes. | researchgate.net |

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) , separates compounds in a liquid mobile phase that is pumped through a column packed with a stationary phase. wikipedia.org LC is ideal for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable. wikipedia.org Coupling LC with tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it a cornerstone for analyzing trace levels of compounds in complex biological matrices. wikipedia.orgnih.gov

LC-MS/MS is extensively used in the study of lipid peroxidation products, including 4-oxo-2-alkenals and their DNA or protein adducts. nih.gov This "DNA adductomics" approach allows for the comprehensive detection of various DNA lesions. nih.gov For instance, LC-MS/MS analysis of the reaction between 2'-deoxyguanosine (B1662781) and oxidized arachidonic acid led to the identification of a 4-oxo-2-octenal-derived adduct. tandfonline.com The technique is also used to quantify endogenous adducts in cellular systems under oxidative stress. nih.gov The high sensitivity of LC-MS/MS is crucial for detecting the low concentrations at which these reactive aldehydes and their adducts are often present in biological systems. researchgate.net

Gas Chromatography (GC) Applications, often coupled with Mass Spectrometry (GC-MS)

Spectrometric Detection Methods

Mass spectrometry is the primary spectrometric detection method used in conjunction with chromatographic techniques for the analysis of this compound.

Mass Spectrometry (MS) works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios. scioninstruments.com In the context of GC-MS, electron ionization (EI) is a common ionization technique. bioone.org The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification. bioone.org

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. researchgate.net This process, often referred to as Multiple Reaction Monitoring (MRM) when specific precursor-product ion transitions are monitored, significantly enhances the signal-to-noise ratio and allows for accurate quantification even in very complex matrices. nih.govresearchgate.net LC-MS/MS is the state-of-the-art technique for the sensitive and specific detection of 4-oxo-2-alkenal adducts in biological samples. tandfonline.comnih.gov The development of derivatization methods that yield molecules with a common product ion in MS/MS can facilitate the screening for lipid aldehydes in biological samples. researchgate.net

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis of this compound and its Adducts

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of this compound and its adducts with DNA and proteins. mdpi.com Its high sensitivity and specificity allow for the detection and structural characterization of these modified biomolecules, even at low physiological concentrations. mdpi.com When coupled with liquid chromatography (LC), LC-MS enables the separation of complex biological mixtures prior to MS analysis, which is essential for identifying specific adducts. nih.govtandfonline.com

Comprehensive analyses of 2'-deoxyguanosine (dG) adducts formed from oxidized arachidonic acid have successfully utilized LC-MS/MS to identify a major adduct, 7-(2-oxo-hexyl)-etheno-dG (OOE-dG). tandfonline.comtandfonline.com This adduct's formation was confirmed through reactions of dG with both 2-octenal and, more significantly, with authentic OOE. tandfonline.comtandfonline.com The identification of OOE-dG and other related adducts in various in vitro and in vivo models underscores the utility of MS in elucidating the pathways of lipid peroxidation and subsequent DNA damage. nih.govtandfonline.com For instance, studies have identified OOE-dG in reactions of dG with oxidized arachidonic acid and have shown that other 2-alkenals can also form similar 4-oxo-2-alkenal-type adducts. tandfonline.com

Tandem mass spectrometry (MS/MS) is a powerful extension of MS that provides detailed structural information about ions by fragmenting them and analyzing the resulting fragment ions. mdpi.com This technique is indispensable for the structural elucidation of this compound adducts. nih.govtandfonline.com In a typical LC-MS/MS experiment for DNA adduct analysis, a common fragmentation pattern involves the neutral loss of the deoxyribose sugar moiety (116 Da) from the protonated molecular ion of the adducted deoxynucleoside. tandfonline.comnih.gov

For example, the OOE-dG adduct is identified by monitoring the specific mass transition of its protonated molecule [M+H]⁺ at m/z 390.2 to a characteristic product ion at m/z 274.2, corresponding to the loss of deoxyribose. tandfonline.comtandfonline.com This multiple reaction monitoring (MRM) approach offers high selectivity and sensitivity for quantifying known adducts in complex biological samples. tandfonline.com Researchers have used this method to analyze dG adducts from oxidized arachidonic acid and reactions with various 2-alkenals. tandfonline.comtandfonline.com The ability of MS/MS to provide structural fingerprints of molecules makes it a critical tool for confirming the identity of novel and known adducts of this compound. nih.gov

DNA adductomics refers to the comprehensive, global analysis of all DNA adducts in a given sample. nih.govmdpi.com This emerging field heavily relies on advanced LC-MS/MS technologies to screen for a wide array of DNA modifications simultaneously. nih.govmdpi.com The fundamental principle behind LC-MS-based DNA adductomics is the characteristic neutral loss of the deoxyribose moiety during collision-induced dissociation in the mass spectrometer. nih.gov By scanning for this specific neutral loss, researchers can identify potential DNA adducts, both known and unknown. nih.govmdpi.com

In the context of this compound, DNA adductomics has been applied to analyze human tissues, revealing the presence of various lipid peroxidation-induced DNA adducts. acs.org For instance, adductome analysis of human pulmonary DNA identified heptanone-etheno-2'-deoxycytidine (HεdC) and heptanone-etheno-2'-deoxyadenosine (HεdA), which are derived from a related compound, 4-oxo-2(E)-nonenal (4-ONE). acs.org This approach allows for the discovery of adduct patterns that may be associated with specific diseases or exposures. nih.gov The development of DNA adductomics provides a powerful tool to investigate the landscape of DNA damage caused by aldehydes like this compound in humans. nih.govacs.org

For accurate and precise quantification of endogenous adducts, stable isotope dilution (SID) mass spectrometry is the gold standard. tandfonline.comtandfonline.com This method involves adding a known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass, to the sample. tandfonline.com The ratio of the endogenous analyte to the internal standard is then measured by LC-MS, typically using multiple reaction monitoring (MRM). tandfonline.comtandfonline.com

This approach has been successfully employed to quantify OOE-dG adducts. tandfonline.comtandfonline.com For example, a stable isotope-labeled version of OOE-dG (7-(2-oxo-hexyl)-εdG[¹⁵N₅]) can be synthesized and used as an internal standard. tandfonline.com By using SID-LC-MRM-MS, researchers have quantified the formation of OOE-dG in reactions of dG with 15-hydroperoxyeicosatetraenoic acid (15-HPETE), an isomer of arachidonic acid hydroperoxides. tandfonline.comtandfonline.com This technique corrects for variations in sample preparation and matrix effects, ensuring high accuracy and reproducibility in the quantification of low-level endogenous adducts. tandfonline.com One study demonstrated that incubation of 15-HPETE with dG resulted in the formation of OOE-dG at a concentration of 51.9 ± 7.3 nM, which translates to approximately 26 adducts per 10⁶ dG. tandfonline.comtandfonline.com

DNA Adductomics Approaches using LC-MS/MS

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of novel chemical compounds, including this compound adducts. nih.govtandfonline.com While MS provides information about mass and fragmentation, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its complete three-dimensional structure. nih.govacs.org

NMR has been instrumental in characterizing various adducts of 4-oxo-alkenals. For instance, the structure of the OOE-dG adduct, initially detected by LC-MS/MS, was confirmed using ¹H-NMR. tandfonline.com The NMR spectrum of this adduct was found to be similar to those of previously identified dG adducts from 4-oxo-2-nonenal (B12555) and 4-oxo-2-pentenal. nih.govtandfonline.com Similarly, the structures of adducts formed between 4-oxo-2-nonenal and 2'-deoxyadenosine (B1664071) and 2'-deoxycytidine (B1670253) have been unequivocally determined using NMR spectroscopy. acs.orgacs.orgnih.gov The combination of MS and NMR provides a powerful workflow for the discovery and definitive identification of new biological adducts of this compound. acs.orgacs.org

UV-Vis Spectroscopy in Adduct Characterization

UV-Vis spectroscopy, which measures the absorption of ultraviolet and visible light by a compound, can be used as a complementary technique in the characterization of this compound adducts. While not as structurally informative as MS or NMR, UV-Vis spectra can provide evidence for the formation of certain types of adducts, particularly those involving the formation of new chromophores. For example, the formation of etheno-type adducts, which are often fluorescent, can be monitored by UV-Vis and fluorescence spectroscopy. The characterization of adducts from related compounds has utilized UV-Vis spectroscopy in conjunction with other techniques like NMR and MS. acs.orgresearchgate.net

Immunochemical Approaches for Adduct Detection (e.g., Monoclonal Antibodies for Specific Adducts)

Immunochemical methods, which utilize the high specificity of antibodies, offer a complementary approach for the detection and quantification of this compound adducts. nih.govunizg.hr These techniques, such as enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry, can be highly sensitive and are well-suited for analyzing large numbers of samples. unizg.hrresearchgate.net

The development of monoclonal antibodies (mAbs) specific to a particular adduct allows for its targeted detection in complex biological matrices like tissues and cells. nih.govunizg.hr For example, a monoclonal antibody (mAb6A3) specific to the 4-oxo-2-nonenal-dG adduct has been developed and used to demonstrate the presence of this adduct in vivo. nih.gov While the development of a monoclonal antibody specifically for the this compound adduct has not been explicitly detailed in the provided context, the success with similar adducts suggests the feasibility and utility of this approach. nih.gov Immunochemical methods, often used in conjunction with MS for validation, provide valuable tools for studying the distribution and biological relevance of this compound adducts. nih.govunizg.hr

Data Tables

Table 1: Mass Spectrometric Parameters for OOE-dG Adduct Analysis

| Parameter | Value | Reference |

|---|---|---|

| Adduct Name | 7-(2-oxo-hexyl)-εdG (OOE-dG) | tandfonline.comtandfonline.com |

| Protonated Molecule [M+H]⁺ | m/z 390.2 | tandfonline.comtandfonline.com |

| Product Ion [M+H-116]⁺ | m/z 274.2 | tandfonline.comtandfonline.com |

| Neutral Loss | 116 Da (deoxyribose) | tandfonline.comnih.gov |

| Internal Standard | 7-(2-oxo-hexyl)-εdG[¹⁵N₅] | tandfonline.com |

Table 2: Analytical Techniques for this compound Research

| Technique | Application | Key Findings/Capabilities | References |

|---|---|---|---|

| Mass Spectrometry (MS) | Qualitative and quantitative analysis of OOE and its adducts. | High sensitivity and specificity for detecting adducts in biological samples. | mdpi.comnih.govtandfonline.com |

| Tandem MS (MS/MS) | Structural elucidation and quantification. | Provides structural fingerprints via fragmentation patterns (e.g., neutral loss of deoxyribose). Enables sensitive quantification using MRM. | nih.govtandfonline.comtandfonline.comnih.gov |

| LC-MS/MS Adductomics | Comprehensive, untargeted screening of DNA adducts. | Identifies patterns of DNA damage and discovers novel adducts in tissues. | nih.govnih.govmdpi.comacs.org |

| SID LC-MRM-MS | Accurate quantification of endogenous adducts. | Gold standard for precise measurement, correcting for matrix effects and sample variability. | tandfonline.comtandfonline.com |

| NMR Spectroscopy | Definitive structural elucidation of adducts. | Provides detailed 3D structural information, confirming identities of novel compounds. | nih.govtandfonline.comacs.orgacs.orgacs.org |

| UV-Vis Spectroscopy | Complementary characterization of adducts. | Detects formation of new chromophores, useful for certain adduct types. | acs.orgresearchgate.net |

| Immunochemical Methods | Detection and quantification using specific antibodies. | High-throughput analysis of adducts in tissues and cells (e.g., ELISA, immunohistochemistry). | nih.govunizg.hrresearchgate.net |

Analytical Method Development for Metabolites and Adducts of this compound

The high reactivity of this compound (OOE) leads to the formation of various metabolites and adducts through its interaction with cellular macromolecules such as DNA and proteins. The development of sensitive and specific analytical methods is crucial for identifying and quantifying these products, which serves to elucidate the mechanisms of OOE-induced cellular damage. Research in this area predominantly relies on advanced mass spectrometry-based techniques, which offer the necessary sensitivity and structural information to characterize these complex molecules in biological matrices.

The primary analytical approach for studying OOE adducts involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.nettandfonline.com This method allows for the separation of complex mixtures and the sensitive detection and structural elucidation of specific adducts. For instance, studies on the reaction between 2'-deoxyguanosine (dG), a DNA nucleoside, and OOE have successfully identified a major adduct, 7-(2-oxo-hexyl)-εdG, using LC-MS/MS. nih.gov This finding was a result of comprehensive adductome analysis of DNA reacted with oxidized arachidonic acid, where an unidentified adduct with a specific mass-to-charge ratio (m/z 390 → 274) was detected. nih.gov Subsequent investigation confirmed that this adduct was predominantly formed from the reaction of dG with authentic OOE. nih.govresearchgate.net

The analytical workflow for DNA adducts typically involves the enzymatic hydrolysis of DNA samples to release the modified nucleosides. nih.gov These hydrolysates are then analyzed by LC-MS/MS. This technique is not only qualitative but also quantitative. By using stable isotope-labeled internal standards, it is possible to perform accurate quantification of adduct levels in various tissues. While direct studies on OOE in human tissues are emerging, methodologies developed for similar 4-oxo-alkenals, such as 4-oxo-2(E)-nonenal (ONE) and 4-oxo-2(E)-hexenal (OHE), provide a strong precedent. acs.orgnih.gov For example, LC-MS/MS has been used to detect and quantify ONE- and OHE-derived DNA adducts in human autopsy tissues, including the colon, liver, and lung. acs.orgnih.govcapes.gov.br

Beyond DNA adducts, analytical methods have been developed for other metabolites and adducts. The detoxification of electrophiles like OOE often involves conjugation with glutathione (B108866) (GSH). The resulting GSH adducts can be characterized using LC-MS/MS. Research on the related compound ONE revealed an unusual thiadiazabicyclo-ONE-GSH adduct (TOG), which was quantified in cells using stable isotope dilution liquid chromatography-multiple reaction monitoring/mass spectrometry. nih.gov This suggests that similar complex adducts could be formed from OOE and would require sophisticated mass spectrometric techniques for their identification.

Protein adducts of 4-oxo-alkenals are also a significant area of investigation. Mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF-MS) and liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) are employed to identify modifications on proteins. nih.gov These studies often involve incubating a model protein with the lipid peroxidation product and then analyzing the resulting adducts. nih.gov For related compounds like 4-hydroxy-2-(E)-nonenal (HNE), immunochemical methods using specific antibodies are also utilized, often in combination with mass spectrometry, to detect protein adducts. unizg.hr

The development of these analytical methodologies is fundamental to understanding the biological consequences of exposure to this compound. They provide the tools needed to detect the molecular fingerprints left by this reactive aldehyde in cells and tissues.

Table 1: Summary of Analytical Methodologies for 4-oxo-alkenal Adducts

| Analyte/Adduct Type | Matrix | Sample Preparation | Analytical Instrument | Detection Method | Key Findings |

|---|---|---|---|---|---|

| 4-oxo-2-octenal-dG adduct | In vitro reaction mixture (dG + oxidized arachidonic acid/2-octenal) | Liquid Chromatography | LC-MS/MS | Tandem Mass Spectrometry | Identification of 7-(2-oxo-hexyl)-etheno-dG as a major adduct. nih.govtandfonline.com |

| 4-oxo-2-nonenal/4-oxo-2-hexenal DNA adducts | Human autopsy tissues (lung, colon, liver, etc.) | DNA extraction and enzymatic hydrolysis | LC-MS/MS | Tandem Mass Spectrometry | Ubiquitous presence of substituted etheno-DNA adducts (HεdC, HεdA, HεdG, BεdC) in human tissues. acs.orgnih.govcapes.gov.br |

| 4-oxo-2-nonenal-glutathione adduct | Cell culture | Cellular lysis, stable isotope dilution | LC-MS/MS | Multiple Reaction Monitoring (MRM) | Identification and quantification of a novel thiadiazabicyclo-ONE-GSH adduct (TOG). nih.gov |

| 4-oxo-2-nonenal-protein adducts | In vitro reaction mixture (model protein + oxidized linoleic acid) | Protein digestion | MALDI-TOF-MS, LC-ESI-MS/MS | Mass Spectrometry | Identification of various adducts including ONE-Lys 4-ketoamide and ONE-Lys pyrrolinone. nih.gov |

| 4-oxo-2-nonenal-deoxyadenosine adducts | In vitro reaction mixture, Calf Thymus DNA | Liquid Chromatography | LC/MS, NMR | Mass Spectrometry, NMR Spectroscopy | Characterization of substituted etheno- and ethano-2'-deoxyadenosine adducts. acs.orgnih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 4-hydroxy-2-(E)-nonenal (HNE) |

| 4-oxo-2(E)-hexenal (OHE) |

| 4-oxo-2(E)-nonenal (ONE) |

| This compound (OOE) |

| Arachidonic acid |

| Butanone-etheno-2'-deoxycytidine (BεdC) |

| 2'-deoxyadenosine |

| 2'-deoxyguanosine (dG) |

| Glutathione (GSH) |

| Heptanone-etheno-2'-deoxyadenosine (HεdA) |

| Heptanone-etheno-2'-deoxycytidine (HεdC) |

| Heptanone-etheno-2'-deoxyguanosine (HεdG) |

| Linoleic acid |

| 7-(2-oxo-hexyl)-εdG |

Role of 4 Oxo 2e Octenal in Broader Biological and Chemical Contexts

Contribution to Oxidative Stress Research

4-oxo-2E-Octenal (OOE) is an α,β-unsaturated aldehyde that emerges from the oxidation of fatty acids. ontosight.ai Its significance in the field of oxidative stress research stems from its role as a lipid peroxidation product and its reactivity towards cellular components. ontosight.aitandfonline.com

Link to Lipid Peroxidation Biomarkers

Lipid peroxidation, a key consequence of oxidative stress, generates a variety of reactive aldehydes. tandfonline.com Among these, 4-oxo-2-alkenals are notable for their reactivity. tandfonline.comnih.gov The formation of this compound is linked to the decomposition of hydroperoxides derived from the oxidation of polyunsaturated fatty acids like linoleic and arachidonic acids. ontosight.ai

Research has demonstrated that 4-oxo-2-alkenals, including OOE, can react with DNA bases to form stable adducts. tandfonline.comtandfonline.com Specifically, the reaction of OOE with 2'-deoxyguanosine (B1662781) (dG), a component of DNA, results in the formation of a specific adduct known as 7-(2-oxo-hexyl)-εdG. tandfonline.comtandfonline.comnii.ac.jp The presence of these stable DNA adducts can serve as a biomarker, indicating the occurrence and extent of lipid peroxidation and metal-catalyzed oxidative stress within a biological system. tandfonline.comtandfonline.com The detection of such adducts in tissues provides a more stable measure of oxidative damage compared to the direct measurement of the highly reactive and often unstable lipid peroxidation products themselves. tandfonline.com

Table 1: this compound and its Role as a Lipid Peroxidation Biomarker

| Feature | Description | Source |

|---|---|---|

| Origin | Formed from the decomposition of hydroperoxides of polyunsaturated fatty acids. | ontosight.ai |

| Reactivity | Reacts with DNA bases, particularly 2'-deoxyguanosine (dG). | tandfonline.comtandfonline.com |

| Biomarker | The resulting stable DNA adduct, 7-(2-oxo-hexyl)-εdG, serves as a biomarker for lipid peroxidation and oxidative stress. | tandfonline.comtandfonline.comnii.ac.jp |

Involvement in Cellular Responses to Oxidative Insults